2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with an ethoxyphenyl group at the 2-position and an ethylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazolo[1,5-a]pyrazine core with an ethoxyphenyl halide in the presence of a suitable base.
Introduction of the ethylsulfanyl group: This can be accomplished through the nucleophilic substitution of the pyrazolo[1,5-a]pyrazine core with an ethylsulfanyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxyphenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrazolo[1,5-a]pyrazines with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Materials Science: As a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Industry: As an intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The ethylsulfanyl and ethoxyphenyl groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine: Similar structure with a methoxy group instead of an ethoxy group and a methylsulfanyl group instead of an ethylsulfanyl group.
2-(4-chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine: Similar structure with a chlorophenyl group instead of an ethoxyphenyl group.
2-(4-ethoxyphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
2-(4-ethoxyphenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine is unique due to the specific combination of the ethoxyphenyl and ethylsulfanyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-20-13-7-5-12(6-8-13)14-11-15-16(21-4-2)17-9-10-19(15)18-14/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQWUDGIMWDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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